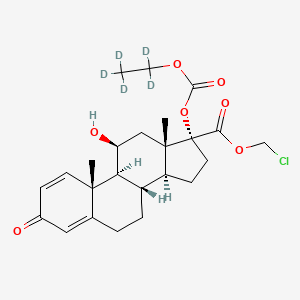

Loteprednol Etabonate D5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CAS Number: 82034-46-6 (unlabeled)

Wissenschaftliche Forschungsanwendungen

Allergic Rhinitis Treatment

Loteprednol Etabonate (LE) has been studied for its efficacy in treating seasonal allergic rhinitis (SAR). A study by Krug et al. (2005) evaluated the clinical efficacy and safety of different doses of LE nasal spray in SAR, highlighting its potential as a novel soft steroid designed to improve the risk/benefit ratio of topical corticosteroid therapy (Krug et al., 2005).

Ocular Pharmacokinetics

Research by Schopf et al. (2014) focused on the ocular pharmacokinetics of a novel LE 0.4% ophthalmic formulation. They compared it with a commercial LE suspension, finding that the new formulation provided higher ocular exposure, which supports the potential of mucus-penetrating particle technology in enhancing ocular exposure for topical therapeutic agents (Schopf et al., 2014).

Treatment of Keratoconjunctivitis Sicca

A 2004 study by Pflugfelder et al. assessed the use of LE ophthalmic 0.5% suspension in treating the inflammatory component of keratoconjunctivitis sicca in patients with delayed tear clearance. Their findings suggested potential benefits of LE in such conditions (Pflugfelder et al., 2004).

Postoperative Inflammation and Pain

LE has been extensively researched for its efficacy in treating postoperative inflammation and pain. Rajpal et al. (2013) studied a new gel formulation of LE 0.5% in this context, finding it effective and safe (Rajpal et al., 2013). A review by Lyseng-Williamson (2013) further supported these findings, highlighting the advantages of the gel formulation (Lyseng-Williamson, 2013).

Comparison with Prednisolone Acetate

Lane and Holland (2013) compared LE 0.5% with prednisolone acetate 1.0% for postoperative inflammation control, finding equivalent efficacy with less fluctuation in intraocular pressure for LE (Lane & Holland, 2013).

Nanoparticle Delivery Systems

Amon and Busin (2012) discussed the development of nanoparticle delivery systems for LE, enhancing its effectiveness for ocular administration (Amon & Busin, 2012). Sah et al. (2017) also explored this, focusing on PLGA nanoparticles for ocular delivery and their penetration into the cornea (Sah et al., 2017).

Dry Eye Disease Treatment

Paton (2022) highlighted the use of LE in treating dry eye disease, specifically the Eysuvis formulation for short-term treatment (Paton, 2022).

Eigenschaften

Produktname |

Loteprednol Etabonate D5 |

|---|---|

Molekularformel |

C24H26D5ClO7 |

Molekulargewicht |

471.98 |

IUPAC-Name |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(1,1,2,2,2-pentadeuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1/i1D3,4D2 |

SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.